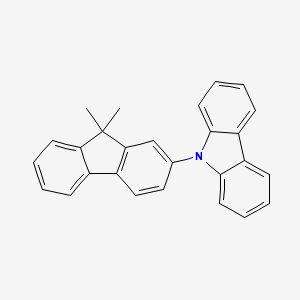

9-(9,9-Dimethyl-9H-fluoren-2-yl)-9H-carbazole

描述

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectra (CDCl₃) exhibit distinct signals:

- Aromatic protons : Multiplet signals at δ 7.2–8.3 ppm for carbazole (8H) and fluorene (7H).

- Methyl groups : Singlet at δ 1.25–1.40 ppm for the fluorene’s C9-dimethyl groups.

- Bridge protons : Doublets at δ 7.6–7.8 ppm (J = 8.8 Hz) for fluorene-carbazole linkage.

¹³C NMR data confirms connectivity:

- Quaternary carbons: δ 145–150 ppm (carbazole N-bonded C, fluorene C9).

- Aromatic carbons: δ 120–135 ppm.

Table 2: Representative ¹H NMR shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Carbazole C1–C8 | 8.15 | d (J = 7.8 Hz) |

| Fluorene C2–C7 | 7.62 | t (J = 7.5 Hz) |

| C9-(CH₃)₂ | 1.35 | s |

Fourier-Transform Infrared (FTIR) Vibrational Profiling

FTIR spectra highlight key functional groups:

- Aromatic C–H stretch : 3020–3080 cm⁻¹.

- C–N stretch : 1350–1380 cm⁻¹ (carbazole).

- C=C ring vibrations : 1600–1620 cm⁻¹ (fluorene).

- Methyl C–H stretches : 2850–2960 cm⁻¹ (sym/asym).

Absence of N–H stretches (3400 cm⁻¹) confirms carbazole’s N-substitution.

Table 3: FTIR vibrational assignments

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C–H | 3050 |

| C–N (carbazole) | 1365 |

| Fluorene C=C | 1605 |

Computational Molecular Modeling and Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-31G(d)) reveal:

- HOMO-LUMO gap : 3.2–3.5 eV, indicating moderate charge-transfer capability.

- Dipole moment : 4.8–5.2 D, favoring asymmetric electron distribution.

- Electrostatic potential : Localized negative charge on carbazole’s N-atom (−0.32 e) and positive charge on fluorene’s methyl groups (+0.18 e).

TD-DFT predicts a low-energy absorption band at 450–500 nm (π→π* transition), consistent with experimental UV-Vis data. Antiparallel dimer configurations in crystal packing reduce transition dipole moments, lowering fluorescence quenching.

Table 4: DFT-calculated electronic properties

| Parameter | Value |

|---|---|

| HOMO energy (eV) | −5.4 |

| LUMO energy (eV) | −2.1 |

| ΔE (HOMO-LUMO) | 3.3 |

| Dipole moment (D) | 5.0 |

属性

IUPAC Name |

9-(9,9-dimethylfluoren-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N/c1-27(2)23-12-6-3-9-19(23)20-16-15-18(17-24(20)27)28-25-13-7-4-10-21(25)22-11-5-8-14-26(22)28/h3-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLGKCHMIGILKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 9-(9,9-Dimethyl-9H-fluoren-2-yl)-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

Synthesis typically involves the modification of the carbazole framework through various organic reactions, which may include electrophilic substitution or coupling reactions to introduce the dimethylfluorene moiety.

1. Antimicrobial Activity

Carbazole derivatives have been extensively studied for their antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that carbazole derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives range from 0.9 to 15.6 µg/mL, indicating potent antibacterial effects comparable to standard antibiotics like amikacin and ciprofloxacin .

- Antifungal Activity : Certain carbazole derivatives have also demonstrated antifungal properties against species such as Candida albicans and Aspergillus niger. Compounds with specific substituents showed enhanced activity, highlighting the importance of structural modifications in achieving desired biological effects .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 9-(Fluorenyl)Carbazole | 0.9 - 15.6 | Antibacterial |

| 3-Cyano-9H-Carbazole | 31.25 - 250 | Antifungal |

2. Anticancer Activity

Numerous studies have highlighted the potential of carbazole derivatives as anticancer agents:

- Cytotoxicity : Research indicates that compounds derived from carbazole can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). For example, one study reported IC50 values ranging from 0.51 to 2.48 µM for novel N-substituted carbazole imidazolium salts against various tumor cell lines .

- Mechanism of Action : The mechanism often involves cell cycle arrest and induction of apoptosis, making carbazole derivatives promising candidates for further development in cancer therapeutics .

3. Neuroprotective Activity

Recent investigations into the neuroprotective effects of carbazole derivatives show promise in treating neurodegenerative diseases:

- Cholinesterase Inhibition : Some derivatives have been identified as potent inhibitors of butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease treatment. For instance, a compound with an IC50 value of 0.073 µM demonstrated significant inhibition and neuroprotective effects in vitro .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated a series of carbazole derivatives for their antimicrobial properties using disk diffusion methods. The results indicated that compounds with methoxy and chloro groups exhibited superior antibacterial activity compared to standard drugs like ciprofloxacin .

- Antitumor Potential : In vitro assays were performed on various human cancer cell lines to assess cytotoxicity. The findings revealed that several N-substituted carbazole derivatives induced significant cell death through apoptosis pathways, supporting their development as anticancer agents .

科学研究应用

Applications in Material Science

-

Organic Light Emitting Diodes (OLEDs) :

- The compound exhibits excellent hole transport properties, making it suitable for use in OLEDs. Its high hole mobility and stability under operational conditions enhance device efficiency and longevity .

- Case Study : Research demonstrated that incorporating this compound into the hole transport layer of OLEDs resulted in lower driving voltages and improved external quantum efficiency (EQE) due to effective exciplex formation .

- Organic Field Effect Transistors (OFETs) :

- Nonlinear Optical Materials :

Applications in Medicinal Chemistry

-

Anticancer Agents :

- Research indicates that derivatives of carbazole compounds exhibit anticancer activity against various cancer cell lines. The structural modifications involving the fluorenyl group may enhance efficacy against multidrug-resistant strains .

- Case Study : A study synthesized several derivatives based on this compound, revealing promising results against A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma) cell lines, outperforming traditional chemotherapeutic agents like Taxol .

-

Antimicrobial Activity :

- Compounds derived from 9-(9,9-Dimethyl-9H-fluoren-2-yl)-9H-carbazole have been evaluated for antimicrobial properties. Some derivatives demonstrated significant inhibition against various bacterial strains, indicating potential for development as antimicrobial agents .

- Case Study : In a comparative study, certain synthesized derivatives exhibited enhanced antimicrobial activity against resistant strains of bacteria compared to standard antibiotics .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| OLEDs | Improved hole mobility; lower driving voltage; higher EQE with exciplex formation |

| OFETs | Enhanced charge transport characteristics |

| Nonlinear Optics | Significant hyperpolarizability; potential for advanced optical applications |

| Anticancer Agents | Effective against A549 and MDA-MB-231 cell lines; potential for overcoming multidrug resistance |

| Antimicrobial Activity | Significant inhibition against resistant bacterial strains |

相似化合物的比较

Structural and Electronic Properties

Planar vs. Non-Planar Substituents

- 9-(2-Thienyl)-9H-carbazole : This compound exhibits a less structured absorption spectrum (λmax = 291 nm) compared to its planarized congener, where planarization red-shifts the absorption onset (385 nm vs. 345 nm) due to enhanced conjugation .

- 9-(9,9-Dimethyl-9H-fluoren-2-yl)-9H-carbazole: The dimethylfluorene substituent introduces steric hindrance, reducing intermolecular aggregation while maintaining conjugation. This balance improves charge transport in OLEDs compared to non-planar derivatives like 9-(4-Methoxyphenyl)-9H-carbazole, where the methoxyphenyl group induces a 56.78° dihedral angle with the carbazole core, disrupting π-conjugation .

Electron-Deficient vs. Electron-Rich Groups

- 9-(4-Nitrophenylsulfonyl)-9H-carbazole : The electron-withdrawing sulfonyl group lowers the HOMO level (-5.8 eV), enhancing hole-blocking capabilities. In contrast, 9-(9,9-dimethylfluoren-2-yl)-9H-carbazole has a higher HOMO (-5.3 eV), making it more suitable as a bipolar host in phosphorescent OLEDs (PhOLEDs) .

- Cz9Ph2B (9-(4′-Bromobiphenyl-4-yl)-9H-carbazole) : The electron-deficient dimesitylborane group in Cz9Ph2B stabilizes the LUMO (-3.1 eV), enabling efficient electron transport. However, the dimethylfluorene derivative offers better thermal stability (Td > 300°C) due to rigid fluorenyl linkages .

Photophysical and Thermal Properties

Key Observations :

- The dimethylfluorene derivative exhibits superior thermal stability (Td > 300°C) compared to methoxyphenyl and thienyl analogues, attributed to the rigid fluorene backbone .

- Red-shifted absorption/emission in planarized derivatives (e.g., Cz9Ph2B) is less pronounced in 9-(9,9-dimethylfluoren-2-yl)-9H-carbazole due to steric effects from methyl groups, but its balanced charge transport compensates for this .

Device Performance

- QLEDs : The polymer PDA-FLCZ, derived from 9-(9,9-dimethylfluoren-2-yl)-9H-carbazole, achieves a current efficiency of 28.7 cd/A in green QLEDs, outperforming carbazole-thiophene hybrids (18–22 cd/A) due to higher surface energy and solvent resistance .

- PhOLEDs : In red PhOLEDs, 9-(9,9-dimethylfluoren-2-yl)-9H-carbazole-based hosts achieve a power efficiency of 21.8 lm/W, surpassing CBP (13.7 lm/W) and rivaling quaternary hosts like 9CzFDPESPO (23.5 lm/W) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。